molecular formula C16H15N3O B11071326 N-(1H-benzimidazol-2-ylmethyl)-2-phenylacetamide

N-(1H-benzimidazol-2-ylmethyl)-2-phenylacetamide

Cat. No.: B11071326
M. Wt: 265.31 g/mol
InChI Key: FQIDMHFFNOKIOY-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is a compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of benzodiazole derivatives with phenylacetic acid derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)benzonitrile

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzodiazole core and phenylacetamide moiety contribute to its versatility and potential in various applications .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-phenylacetamide

InChI

InChI=1S/C16H15N3O/c20-16(10-12-6-2-1-3-7-12)17-11-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

FQIDMHFFNOKIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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